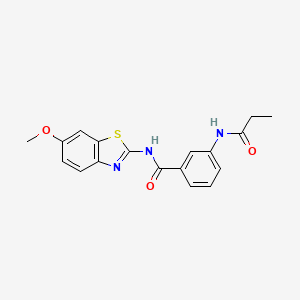![molecular formula C20H20N2O2 B11175107 (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11175107.png)
(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a hydroxyphenyl group, an imino group, and a pyrroloquinoline core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrroloquinoline core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the imino group can produce amines.
Scientific Research Applications
(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar chemical and biological properties.
Phenyl imines: Compounds with imino groups attached to phenyl rings, which may exhibit similar reactivity.
Pyrroloquinoline derivatives: Molecules with a pyrroloquinoline core, which may have comparable applications and mechanisms of action.
The uniqueness
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-12-11-20(2,3)22-18-15(12)5-4-6-16(18)17(19(22)24)21-13-7-9-14(23)10-8-13/h4-10,12,23H,11H2,1-3H3 |
InChI Key |
HMIGLVWECWRVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=NC4=CC=C(C=C4)O)C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11175024.png)
![N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide](/img/structure/B11175029.png)

![4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11175056.png)
![N-(2-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175057.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11175064.png)
![3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11175071.png)
![1-methyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B11175083.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175086.png)
![N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11175087.png)
![2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one](/img/structure/B11175088.png)
![3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11175095.png)
![4-[(Pyridin-3-ylmethyl)carbamoyl]phenyl acetate](/img/structure/B11175096.png)

